2-Cyano-5-nitrobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyano-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-5-1-2-6(10(13)14)3-7(5)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOLMNXGRNAFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyano 5 Nitrobenzoic Acid
Direct Synthesis Approaches
Direct synthesis approaches aim to introduce the key functional groups—cyano and nitro—onto a pre-existing benzoic acid framework or to form the carboxylic acid from a precursor already containing the cyano and nitro moieties.
Nitration of 2-Cyanobenzoic Acid Derivatives
A primary and straightforward method for the synthesis of 2-cyano-5-nitrobenzoic acid is the direct electrophilic nitration of 2-cyanobenzoic acid. evitachem.com This reaction leverages the directing effects of the substituents on the aromatic ring. The carboxylic acid and cyano groups are both deactivating and meta-directing. Therefore, the incoming nitro group is directed to the C5 position, which is meta to both existing groups.
The reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. evitachem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Careful control of the reaction temperature is crucial for achieving high selectivity and yield. Temperatures are generally maintained between 30°C and 50°C to favor the formation of the desired 5-nitro isomer. evitachem.com Following the reaction, the crude product is often purified by recrystallization or column chromatography to achieve high purity. evitachem.com Industrial-scale methods can be optimized to produce yields exceeding 85%. evitachem.com
Table 1: Reaction Conditions for the Nitration of 2-Cyanobenzoic Acid
| Starting Material | Reagents | Temperature | Reported Yield | Reference |
|---|---|---|---|---|
| 2-Cyanobenzoic acid | Concentrated HNO₃ / Concentrated H₂SO₄ | 30–50°C | >85% | evitachem.com |
Cyanation of 2-Halo-5-nitrobenzoic Acid Precursors
An alternative direct approach involves the introduction of the cyano group onto a 2-halo-5-nitrobenzoic acid skeleton. The presence of the strongly electron-withdrawing nitro group and carboxylic acid group activates the halogen at the C2 position towards nucleophilic attack. This transformation can be accomplished through classical nucleophilic aromatic substitution or by using modern transition metal-catalyzed methods.
The Rosenmund-von Braun reaction is a classic SNAr method for introducing a cyano group onto an aryl halide. In the context of this compound synthesis, this would involve reacting a 2-halo-5-nitrobenzoic acid (e.g., 2-chloro- or 2-bromo-5-nitrobenzoic acid) with a cyanide salt, most commonly copper(I) cyanide (CuCN). The reaction typically requires high temperatures and a polar aprotic solvent like dimethylformamide (DMF). For instance, the synthesis of the isomeric 4-cyano-3-nitrobenzoic acid is achieved by heating 4-chloro-3-nitrobenzoic acid with cuprous cyanide in quinoline (B57606) at 180°C. prepchem.com A similar principle applies to the synthesis of the 2-cyano-5-nitro isomer. The strong electron-withdrawing nature of the nitro group is essential for activating the aryl halide, making the SNAr pathway feasible.
Modern synthetic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for the formation of aryl nitriles. Palladium and copper catalysts are most prominent in this area. rsc.orgalberts.edu.in These methods often proceed under milder conditions than traditional SNAr reactions and exhibit broad functional group tolerance.
Palladium-catalyzed cyanation involves the reaction of an aryl halide (e.g., 2-bromo-5-nitrobenzoic acid) with a cyanide source in the presence of a palladium catalyst and a supporting ligand. rsc.org A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), the latter being favored due to its significantly lower toxicity. nih.govscispace.com The choice of ligand, such as a phosphine (B1218219) ligand, is critical for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov
Copper-catalyzed cyanation reactions, often referred to as Ullmann-type couplings, provide another effective route. These reactions can also utilize non-toxic cyanide sources like K₄[Fe(CN)₆]. alberts.edu.in The process may require a ligand, such as 1,10-phenanthroline (B135089) or an amino acid, to stabilize the copper catalyst and facilitate the reaction. researchgate.net
Table 2: Representative Conditions for Cyanation of 2-Halo-5-nitrobenzoic Acid
| Method | Halide Precursor | Cyanide Source | Catalyst/Reagent | Solvent | General Conditions |
|---|---|---|---|---|---|
| SNAr (Rosenmund-von Braun) | 2-Chloro-5-nitrobenzoic acid | CuCN | None (reagent) | DMF or Quinoline | High Temperature (e.g., 150-180°C) |
| Palladium-Catalyzed | 2-Bromo-5-nitrobenzoic acid | K₄[Fe(CN)₆] | Pd(OAc)₂ + Ligand (e.g., dppf) | DMF or Dioxane | Moderate Temperature (e.g., 80-120°C) |
| Copper-Catalyzed | 2-Iodo-5-nitrobenzoic acid | K₄[Fe(CN)₆] | CuI + Ligand (e.g., Phenanthroline) | DMF or DMA | Moderate to High Temperature (e.g., 120-140°C) |
Oxidation of 2-Cyano-5-nitro-Toluene or Related Methyl Benzenes
If 2-cyano-5-nitrotoluene is available, its methyl group can be oxidized to a carboxylic acid to yield the final product. This transformation requires a potent oxidizing agent that can withstand the other functional groups on the ring.
Common oxidizing agents for converting an activated methyl group to a carboxylic acid include potassium permanganate (B83412) (KMnO₄) or nitric acid. quora.com The oxidation of nitrotoluenes with nitric acid often requires elevated temperatures and pressures to proceed efficiently. google.com For example, the oxidation of 4-nitrotoluene-2-sulfonic acid is carried out with nitric acid at temperatures of 140–180°C and pressures of 4–15 bar. google.com Another approach involves the oxidation of tolunitriles using nitrogen dioxide, although this can lead to the formation of further nitro-derivatives at elevated temperatures. google.com Strategies developed for the pharmaceutical industry for the oxidation of activated aromatic methyl groups, such as those on nitrotoluenes, can also be applied. acs.org
Table 3: Common Oxidizing Agents for the Conversion of Toluene (B28343) Derivatives
| Precursor | Oxidizing Agent | General Conditions | Reference |
|---|---|---|---|
| 2-Cyano-5-nitrotoluene | Potassium Permanganate (KMnO₄) | Aqueous, basic or neutral, heat | quora.com |
| 2-Cyano-5-nitrotoluene | Nitric Acid (HNO₃) | Elevated temperature and pressure | google.com |
Multi-Step Conversions from Readily Available Precursors
Often, the most practical synthetic route involves a multi-step sequence starting from simpler, commercially available chemicals. A common strategy is to build the molecule by sequentially introducing the required functional groups.
A highly plausible multi-step synthesis starts with o-chlorobenzoic acid. google.comprepchem.com
Nitration: The first step is the nitration of o-chlorobenzoic acid. The chloro group is ortho-, para-directing, while the carboxylic acid is meta-directing. The reaction conditions are controlled to favor nitration at the C5 position, which is para to the chlorine and meta to the carboxyl group, yielding 2-chloro-5-nitrobenzoic acid. This reaction is typically performed with a mixture of nitric and sulfuric acids at controlled temperatures, for example, between 30-40°C. google.com
Cyanation: The resulting 2-chloro-5-nitrobenzoic acid can then be converted to this compound. As described in section 2.1.2, this can be achieved via SNAr with CuCN or through palladium or copper-catalyzed cyanation.
Another potential multi-step pathway begins with a precursor that allows for the introduction of the cyano group via a Sandmeyer reaction. google.com This would involve:
Formation of an Aniline (B41778): Starting with a suitable precursor, such as 2-chloro-5-nitrobenzoic acid, the nitro group could be reduced to an amine to form 2-chloro-5-aminobenzoic acid.
Sandmeyer Reaction: The resulting aniline is then treated with a nitrite (B80452) source (like NaNO₂) in acidic conditions to form a diazonium salt. Subsequent treatment of the diazonium salt with a cyanide salt, typically in the presence of a copper catalyst (e.g., KCN/CuSO₄), replaces the diazonium group with a cyano group. prepchem.com This sequence effectively transforms the amino group into the desired nitrile.
These multi-step approaches offer flexibility and often rely on well-established, high-yielding reactions, making them valuable for the laboratory and industrial synthesis of this compound. libretexts.org
Transformations from Other Substituted Nitrobenzoic Acids
A prevalent strategy for synthesizing this compound involves the modification of other appropriately substituted nitrobenzoic acids. These methods leverage well-established reactions to introduce the cyano group at the desired position.
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aryl amines into a variety of functional groups, including nitriles. byjus.comorganic-chemistry.orgresearchgate.net This pathway commences with 2-amino-5-nitrobenzoic acid, which possesses the requisite amino group at the C-2 position and the nitro group at the C-5 position.
The process involves two main steps:
Diazotization : The primary aromatic amine, 2-amino-5-nitrobenzoic acid, is treated with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). mnstate.eduorganic-chemistry.org Nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid or sulfuric acid. mnstate.eduresearchgate.net This reaction converts the amino group into a diazonium salt, specifically 2-carboxy-4-nitrobenzenediazonium chloride. mnstate.edu Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing, particularly to form phenolic side products. mnstate.edu
Cyanation : The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). byjus.com The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a cyano group (-CN), releasing nitrogen gas and forming the target molecule, this compound. byjus.commnstate.edu
This method is highly effective because the substitution pattern is pre-determined by the starting material, ensuring high regioselectivity. A similar procedure has been documented for the synthesis of the isomeric 3-cyano-5-nitrobenzoic acid starting from 3-amino-5-nitrobenzoic acid. prepchem.com
Table 1: Representative Sandmeyer Reaction for Nitrile Synthesis
| Starting Material | Diazotization Reagents | Cyanation Reagent | Key Features | Reference |
|---|---|---|---|---|
| 2-Amino-5-nitrobenzoic acid | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Copper(I) Cyanide (CuCN) | Classic two-step, one-pot synthesis. Low temperature is crucial for diazonium salt stability. | byjus.commnstate.edu |
| 4-Aminobenzoic acid | NaNO₂/H₂SO₄ | NaCN, CuSO₄ | Used to synthesize terephthalic acid after hydrolysis of the nitrile. | scirp.orgresearchgate.net |
Synthetic Pathways from Halogenated Benzoic Acid Derivatives
An alternative and widely used method for preparing this compound is through the nucleophilic aromatic substitution of a halogen atom. This pathway typically begins with 2-chloro-5-nitrobenzoic acid. lookchem.com
The synthesis involves the direct displacement of the chlorine atom with a cyanide nucleophile. This reaction is often carried out using an alkali metal cyanide, such as sodium cyanide or potassium cyanide, or other cyanide sources like zinc cyanide (Zn(CN)₂). google.com The reaction may be performed in a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF), and often requires a transition metal catalyst, typically a palladium complex, to facilitate the cyanation. google.com
The precursor, 2-chloro-5-nitrobenzoic acid, can be prepared by the nitration of 2-chlorobenzoic acid. prepchem.com This nitration must be carefully controlled to ensure the nitro group is directed to the C-5 position, which is electronically favored due to the directing effects of the chloro and carboxylic acid groups. prepchem.com
Table 2: Cyanation of Halogenated Benzoic Acid Derivatives
| Starting Material | Cyanide Source | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| 2-Chloro-5-nitrobenzoic acid | Alkali metal cyanide (e.g., KCN) or Zn(CN)₂ | Palladium catalyst, high temperature, polar aprotic solvent (e.g., DMF) | Nucleophilic substitution of the halogen. Catalyst is often required. | google.com |
| ortho-Nitrobenzoic acids | K₄Fe(CN)₆ | CuI, O₂, DMSO | A Cu-mediated decarboxylative cyanation method for electron-deficient aryl carboxylic acids. | chemrevlett.com |
Regioselective Synthesis Strategies and Isomer Control
The regioselective synthesis and control of isomers are critical considerations in the preparation of this compound to prevent the formation of other isomers like 2-cyano-3-nitrobenzoic acid or 4-cyano-5-nitrobenzoic acid. fluorochem.co.uk The concept of isomers—molecules with the same formula but different structures—is fundamental in chemistry, as different isomers can have vastly different properties. epfl.chnih.gov
The choice of synthetic route is the primary method for controlling regiochemistry:
Starting with 2-amino-5-nitrobenzoic acid: This is an excellent strategy for isomer control because the substitution pattern is already established. The Sandmeyer reaction simply replaces the amine with a cyano group without altering the positions of the other substituents. byjus.com
Nitration of 2-cyanobenzoic acid: This route involves nitrating 2-cyanobenzoic acid with a mixture of nitric and sulfuric acids. evitachem.com The existing cyano and carboxyl groups are meta-directing. Therefore, the incoming nitro group is directed to the C-5 position, yielding the desired this compound. evitachem.com Controlling reaction conditions, such as temperature (30-50°C), is important to maximize the yield of the desired isomer. evitachem.com
Nitration of 2-chlorobenzoic acid: In the synthesis of the precursor 2-chloro-5-nitrobenzoic acid, the ortho,para-directing chloro group and the meta-directing carboxyl group work together to direct the incoming nitro group primarily to the C-5 position. prepchem.com
These strategies ensure that the functional groups are placed in the correct 1,2,5-trisubstituted pattern on the benzene (B151609) ring, providing a high degree of isomer control. jopcr.comrsc.org
Emerging and Sustainable Synthetic Approaches
While traditional methods are robust, research into more sustainable and efficient synthetic strategies is ongoing. These emerging methods aim to reduce the use of harsh reagents and improve reaction conditions.
Photochemical and Electrochemical Methods
Photochemical and electrochemical syntheses represent modern, green approaches to chemical transformations, including the formation of nitriles. sioc-journal.cn
Photochemical Synthesis : Photoredox catalysis has emerged as a powerful tool for C-H functionalization. nih.gov General methods for the direct C-H cyanation of arenes using an acridinium (B8443388) photoredox catalyst and trimethylsilyl (B98337) cyanide have been developed, which proceed under mild, room temperature conditions. nih.gov Another sustainable photochemical approach uses 1,4-dicyanobenzene as a cyanide source to convert alcohols to nitriles, avoiding the need for highly toxic hydrogen cyanide or metal catalysts. organic-chemistry.orgorganic-chemistry.org While a specific application for the synthesis of this compound via these methods is not prominently documented, the general applicability of these techniques to a wide range of aromatic substrates suggests potential future use. researchgate.netacs.org
Electrochemical Synthesis : Electrosynthesis offers an environmentally friendly alternative by using electrical current to drive reactions. sioc-journal.cn Methods have been developed for the synthesis of various aromatic nitriles from aldehydes or primary alcohols and ammonia (B1221849). bohrium.comrsc.orgrsc.org For instance, an electrochemical Appel reaction has been shown to convert aldehydes to nitriles under mild conditions. sioc-journal.cn Another approach uses active chlorine species as a redox mediator to synthesize aromatic nitriles from aldehydes. bohrium.comcolab.ws Although the direct electrochemical synthesis of this compound from a corresponding precursor has not been specifically detailed in the provided results, these catalyst-free and mild methods are part of a growing field that could offer future synthetic routes. sioc-journal.cnrsc.orgrsc.org
Flow Chemistry and Continuous Processing in Synthesis
The adoption of flow chemistry and continuous processing offers a modern and advantageous approach to the synthesis of this compound, addressing many of the challenges associated with traditional batch production, particularly for energetic and hazardous reactions like nitration. ewadirect.comaiche.org Continuous flow processing provides a safer, more efficient, and highly controllable alternative to conventional batch methods. vapourtec.comlaryee.com
In a continuous flow setup for the synthesis of this compound, reactants are continuously pumped through a network of tubes and reactors. The small internal volume of these reactors, often microreactors, significantly enhances heat transfer and allows for precise temperature control, which is crucial for managing the highly exothermic nature of nitration reactions. laryee.commicroflutech.com This superior thermal management minimizes the risk of runaway reactions, a significant safety concern in large-scale batch nitration. aiche.orgvapourtec.com
A plausible continuous flow process for producing this compound would involve dissolving the starting material, 2-cyanobenzoic acid, in a suitable solvent and continuously mixing it with a stream of a nitrating agent, such as a mixture of nitric acid and sulfuric acid. ewadirect.com This reaction mixture would then pass through a heated or cooled reactor coil for a specific residence time, allowing the reaction to proceed to completion. The precise control over stoichiometry, residence time, and temperature in a flow system can lead to improved selectivity and higher yields of the desired 5-nitro isomer, while minimizing the formation of by-products. vapourtec.com
Research on the continuous flow nitration of structurally similar aromatic compounds has demonstrated the viability and benefits of this technology. For instance, the nitration of various aromatic substrates in microreactors has shown excellent yields and high purity with significantly reduced reaction times. beilstein-journals.orgresearchgate.net The use of acid-resistant materials for pumps and reactors is essential to prevent equipment failure when handling corrosive reagents like concentrated acids. vapourtec.com
The scalability of continuous flow synthesis is another significant advantage. Instead of increasing the size of the reactor, which can reintroduce safety and heat transfer issues, production can be scaled up by either running the system for longer periods or by "numbering-up," which involves using multiple reactors in parallel. ewadirect.comlaryee.com This approach maintains the intrinsic safety and efficiency benefits of the small-scale setup.
Below is a table summarizing research findings on the continuous flow nitration of various aromatic compounds, illustrating the typical conditions and outcomes that could be expected for the synthesis of this compound.
| Substrate | Nitrating Agent | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |
| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | H₂SO₄/HNO₃ | CYTOS microreactor | 90 | 35 min | 73 | beilstein-journals.orgresearchgate.net |
| 2-Methylindole | NaNO₃/H₂SO₄ | Microreactor | 3 | 48 s | 70 | beilstein-journals.org |
| Pyridine-N-oxide | H₂SO₄/HNO₃ | Microreactor | 120 | 80 min | 78 | beilstein-journals.org |
| Toluene | H₂SO₄/HNO₃ | Microreactor | 65 | 15 min | - | beilstein-journals.org |
| 2-Amino-6-chloro-4-pyrimidinol | 90% HNO₃ in H₂SO₄ | Teflon tube | - | ~2.5 min | - | beilstein-journals.org |
Chemical Reactivity and Transformation Pathways of 2 Cyano 5 Nitrobenzoic Acid
Reactivity of the Carboxyl Group
The carboxyl group is a primary site for a range of derivatization reactions, allowing for the synthesis of esters, amides, and other related compounds.
Amidation and Peptide Coupling Reactions
The carboxyl group of 2-cyano-5-nitrobenzoic acid can be converted into an amide via reaction with ammonia (B1221849) or a primary/secondary amine. This transformation typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. bachem.com Common methods involve the use of coupling reagents which convert the carboxylic acid into a more reactive intermediate. bachem.comnih.gov
In the context of peptide synthesis, a protected amino acid's carboxyl group is activated to react with the amino group of another. bachem.com Reagents like carbodiimides (e.g., DCC, EDC) in the presence of additives such as HOBt or HOAt, or phosphonium-based reagents like BOP, are frequently employed to form the peptide bond efficiently while minimizing side reactions like racemization. bachem.com The activated intermediate, such as an O-acylisourea or an active ester, is then readily attacked by the amine to form the stable amide linkage. bachem.com
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Examples | Mechanism of Action | Typical Application |
|---|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions. bachem.com | Standard peptide synthesis, general amidation. |
| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), PyBOP | Converts the carboxyl group into a reactive OBt ester. bachem.com | Efficient coupling with low racemization, particularly useful for hindered amino acids. |
| Immonium/Uronium Salts | TBTU, HBTU | Similar to phosphonium salts, they generate active esters that readily react with amines. | Widely used in solid-phase peptide synthesis. |
Formation of Acid Halides and Anhydrides
For enhanced reactivity, this compound can be converted into an acid halide, most commonly an acid chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgopenstax.org These reagents convert the hydroxyl group of the carboxylic acid into an excellent leaving group, which is subsequently displaced by a chloride ion in a nucleophilic acyl substitution reaction. libretexts.orgyoutube.com Phosphorus tribromide (PBr₃) can be used to synthesize the corresponding acid bromide. libretexts.orgopenstax.org
Acid anhydrides can be formed by reacting the resulting acid chloride with a carboxylate salt or with the parent carboxylic acid, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org This reaction proceeds through a nucleophilic acyl substitution where the carboxylate attacks the highly electrophilic carbonyl carbon of the acid chloride. libretexts.org
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but also enables specific transformations such as reduction and nucleophilic aromatic substitution.
Reduction to Amino Group (2-Amino-5-cyanobenzoic acid)
The most common reaction of the nitro group on this compound is its reduction to an amino group (-NH₂), yielding the valuable synthetic intermediate 2-amino-5-cyanobenzoic acid. google.comgoogleapis.com This transformation is a key step in the synthesis of various more complex molecules, including pharmaceuticals and insecticides. googleapis.com
Several methods can be employed for this reduction. Catalytic hydrogenation using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support is a clean and efficient method. Alternatively, metal/acid combinations, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), are classic and effective reagents for the reduction of aromatic nitro compounds. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.
The preparation of 2-amino-5-cyanobenzoic acid and its derivatives is crucial for producing corresponding cyanoanthranilic diamides, which have insecticidal properties. googleapis.com
Role in Denitrative Coupling Reactions
The nitro group can act as a leaving group in transition-metal-catalyzed cross-coupling reactions, a process known as denitrative coupling. acs.org This methodology allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the nitro group. These reactions typically involve the oxidative addition of the C-NO₂ bond to a low-valent transition metal catalyst, such as palladium(0) or rhodium(I). acs.org
For nitroarenes bearing electron-withdrawing groups, like this compound, the C-NO₂ bond is activated towards oxidative addition. acs.org For example, palladium-catalyzed denitrative Suzuki-Miyaura coupling can be used to form biaryls by reacting the nitroarene with an arylboronic acid. The proposed mechanism involves the oxidative addition of the nitroarene to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. acs.org Similarly, denitrative etherification can occur by reacting the nitroarene with an alcohol or a phenol (B47542) under catalytic conditions. acs.org
Table 3: Examples of Denitrative Coupling Reactions
| Coupling Type | Coupling Partner | Catalyst System (Example) | Product Formed | Key Mechanistic Step |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | Biaryl | Oxidative addition of C-NO₂ to Pd(0), transmetalation, reductive elimination. acs.org |
| Etherification | Arylboronic acid / H₂O or Arenols | RhCl(PPh₃)₃ or Pd catalyst | Diaryl ether | Nucleophilic displacement of the nitro group from an aryl-Pd(II)-NO₂ intermediate by an arenoxide. acs.org |
| Amination | Primary or Secondary Amines | Pd catalyst | Aryl amine | Reaction of an aryl-Pd(II)-NO₂ intermediate with an amine followed by reductive elimination. acs.org |
Potential for Nitro Group Displacement Reactions
The nitro group of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of both the adjacent cyano group and the carboxylic acid group activates the aromatic ring for nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group.
In a related compound, 2-chloro-5-nitrobenzoic acid, the chloro group is readily displaced by nucleophiles. Similarly, the nitro group in this compound can be displaced by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the nitro group as a leaving group. The feasibility of this displacement is enhanced by the presence of the electron-withdrawing cyano and carboxyl groups that stabilize the negatively charged intermediate.
Intramolecular nucleophilic displacement of aromatic nitro groups by carbanions has also been observed in other systems, leading to the formation of cyclic compounds. rsc.org While specific examples involving this compound are not prevalent in the literature, the electronic setup of the molecule suggests that such transformations are chemically plausible.
Reactivity of the Cyano Group
The cyano (nitrile) group is a versatile functional group that undergoes a variety of transformations. ucalgary.cachemistrysteps.comlibretexts.org
The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.orglumenlearning.com
Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the carbon atom of the cyano group. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, resulting in 4-carboxy-3-nitrobenzoic acid. chemistrysteps.comlibretexts.org
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which upon acidification gives 4-carboxy-3-nitrobenzoic acid.
| Condition | Reagents | Intermediate | Final Product |
| Acidic | H₃O⁺, Δ | Amide | 4-carboxy-3-nitrobenzoic acid |
| Basic | 1. OH⁻, H₂O, Δ 2. H₃O⁺ | Amide | 4-carboxy-3-nitrobenzoic acid |
The cyano group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent used.
Reduction to a primary amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. chemistrysteps.comlibretexts.orgyoutube.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org This would convert this compound to (2-(aminomethyl)-5-nitrophenyl)methanol, as the carboxylic acid would also be reduced. Selective reduction of the aromatic nitro group in the presence of a nitrile can be achieved using reagents like SnCl₂·2H₂O. stackexchange.comguidechem.com
Reduction to an aldehyde: A less powerful reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used to achieve the partial reduction of the nitrile to an aldehyde. libretexts.org The reaction is typically carried out at low temperatures to prevent over-reduction. The nitrile first forms an imine intermediate upon reaction with DIBAL-H, which is then hydrolyzed during workup to yield the corresponding aldehyde.
| Desired Product | Reducing Agent | General Transformation |
| Primary Amine | Lithium Aluminum Hydride (LiAlH₄) | R-C≡N → R-CH₂NH₂ |
| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | R-C≡N → R-CHO |
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, such as Grignard reagents. ucalgary.calibretexts.org The addition of a Grignard reagent (R-MgX) to the cyano group forms an imine anion, which upon hydrolysis, yields a ketone. libretexts.orglibretexts.org This reaction provides a route to synthesize ketones with one of the alkyl groups corresponding to the Grignard reagent and the other to the remainder of the nitrile-containing molecule.
Aromatic Ring Functionalization
The benzene (B151609) ring of this compound is highly deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.comyoutube.com This is due to the presence of three strong electron-withdrawing groups: the nitro group (-NO₂), the cyano group (-CN), and the carboxylic acid group (-COOH). These groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com
All three substituents are meta-directing. Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to these groups. In the case of this compound, the available positions for substitution are C4 and C6. Both positions are meta to the cyano and carboxylic acid groups, and position C4 is ortho to the nitro group while C6 is para to it. The directing effects of multiple substituents can be complex.
Given the severe deactivation of the ring, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required for any electrophilic aromatic substitution to proceed. youtube.commasterorganicchemistry.comlibretexts.org Reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on such highly deactivated rings.
Nucleophilic Aromatic Substitution (SNAr) Influences of Substituents
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents: the cyano (-CN) group, the nitro (-NO₂) group, and the carboxylic acid (-COOH) group. Both the cyano and nitro groups are potent electron-withdrawing groups, which play a crucial role in activating the aromatic ring towards nucleophilic attack. d-nb.infonih.gov This activation arises from their ability to stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the course of an SNAr reaction. nih.gov
The electron-withdrawing nature of these groups delocalizes the negative charge of the intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution process. nih.gov The positions of these activating groups relative to a potential leaving group are critical. For SNAr to be effective, the electron-withdrawing substituents must be located ortho or para to the leaving group, allowing for direct resonance stabilization of the intermediate. In this compound, the cyano group is ortho to the carboxylic acid, and the nitro group is meta. If a substitution reaction were to occur, for instance, displacing a hypothetical leaving group at the C1 position (the carbon bearing the carboxylic acid), the cyano group at C2 and the nitro group at C5 would both contribute to the stabilization of the resulting intermediate.
The carboxylic acid group, while also electron-withdrawing, can have a more complex role. Under basic conditions, it will be deprotonated to form a carboxylate (-COO⁻), which is electron-donating and would, therefore, deactivate the ring towards nucleophilic attack. The reactivity is thus highly dependent on the reaction conditions, particularly the pH.
The combined activating effect of the cyano and nitro groups makes the aromatic ring of this compound highly electron-deficient and susceptible to attack by a wide range of nucleophiles. Theoretical studies on related nitroarenes have shown that the presence of such electron-withdrawing groups is a key factor in promoting SNAr reactions. nih.gov
Reaction Mechanisms and Kinetics
The mechanism of nucleophilic aromatic substitution reactions of activated arenes like this compound is generally believed to proceed through a two-step addition-elimination pathway. nih.gov The first step involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor in determining the reaction's feasibility. For this compound, the negative charge of the Meisenheimer complex would be effectively delocalized by the ortho-cyano and para-nitro groups (relative to the position of attack).
Recent research, including computational studies, has suggested that the traditional two-step mechanism is not the only possibility. In some cases, a concerted mechanism (cSNAr), where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group, may be operative. nih.gov The favorability of a stepwise versus a concerted mechanism can depend on several factors, including the nature of the nucleophile, the leaving group, the solvent, and the specific electronic and steric characteristics of the aromatic substrate. For instance, computational studies on para-substituted nitroaryls have indicated that the reaction can proceed via a concerted mechanism with a Meisenheimer-like transition state for substituents with a Hammett constant σ⁻ ≤ 0. nih.gov
Detailed kinetic data for the reactions of this compound are scarce in the public domain. However, the principles of SNAr kinetics and data from analogous systems can provide valuable insights into its expected reactivity. The rate of SNAr reactions is typically dependent on the concentration of both the aromatic substrate and the nucleophile, following second-order kinetics.
The rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex, as this step involves the disruption of the aromatic system. nih.gov The stability of this intermediate directly influences the reaction rate. Factors that stabilize the Meisenheimer complex, such as strong electron-withdrawing groups, will increase the reaction rate.
Kinetic studies on the SNAr reactions of 1-chloro-2,4-dinitrobenzene (B32670) and 1-fluoro-2,4-dinitrobenzene (B121222) with various biothiols have been conducted, providing Brønsted-type plots that correlate the reaction rate with the basicity of the nucleophile. nih.gov These studies help in understanding the nucleophilicity and reaction mechanism. A summary of second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) with a series of biothiols is presented in the table below, illustrating the effect of the nucleophile's structure on the reaction rate.
| Biothiol Nucleophile | pKa | kN (M-1s-1) |
|---|---|---|
| Cysteine | 8.54 | 5.37 ± 0.08 |
| N-acetylcysteine | 9.52 | 2.09 ± 0.03 |
| Glutathione | 8.84 | 3.89 ± 0.03 |
| Homocysteine | 8.47 | 7.76 ± 0.02 |
Data adapted from kinetic studies on 1-fluoro-2,4-dinitrobenzene (FDNB) with biothiols in aqueous media at 25°C. nih.gov
The reactivity of this compound in SNAr reactions would be expected to show similar trends, with the rate being highly sensitive to the nature of the attacking nucleophile.
Advanced Spectroscopic and Structural Characterization of 2 Cyano 5 Nitrobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2-Cyano-5-nitrobenzoic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm. The presence of three distinct protons on the benzene (B151609) ring gives rise to a specific set of signals. The electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, along with the carboxylic acid (-COOH) group, causes the aromatic protons to be deshielded, shifting their resonances downfield compared to unsubstituted benzene (δ ~7.3 ppm).
The proton of the carboxylic acid typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to strong deshielding and hydrogen bonding. The three aromatic protons (H-3, H-4, and H-6) exhibit a distinct splitting pattern based on their coupling with neighboring protons.
H-3: This proton is adjacent to the H-4 proton, resulting in a doublet.
H-4: This proton is coupled to both H-3 and H-6, but with different coupling constants, leading to a doublet of doublets.
H-6: This proton is coupled to the H-4 proton, appearing as a doublet.
The precise chemical shifts are influenced by the solvent used for analysis. Predicted ¹H NMR chemical shifts and their characteristics are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -COOH | > 10 | broad singlet | - |
| H-3 | 8.0 - 8.4 | doublet (d) | J(H3-H4) ≈ 8-9 |
| H-4 | 8.5 - 8.9 | doublet of doublets (dd) | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3 |
| H-6 | 8.8 - 9.2 | doublet (d) | J(H6-H4) ≈ 2-3 |
Predicted data is based on analogous structures and substituent effects.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic ring carbons, one for the cyano carbon, and one for the carboxylic acid carbon. The chemical shifts are heavily influenced by the attached functional groups.
Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and typically appears in the 165-175 ppm range.
Cyano Carbon (-CN): The nitrile carbon resonance is found around 115-120 ppm.
Aromatic Carbons: The carbons directly attached to the electron-withdrawing nitro (C-5) and cyano/carboxyl (C-1, C-2) groups are significantly deshielded. The remaining carbons (C-3, C-4, C-6) also appear in the typical aromatic region (120-150 ppm).
A summary of the expected ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165 - 175 |
| C-CN (Cyano) | 115 - 120 |
| C-1 | 130 - 135 |
| C-2 | 118 - 123 |
| C-3 | 132 - 137 |
| C-4 | 128 - 133 |
| C-5 | 145 - 150 |
| C-6 | 140 - 145 |
Predicted data is based on analogous structures and substituent effects.
While 1D NMR provides essential data, 2D NMR techniques are invaluable for confirming the complete and unambiguous assignment of the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show cross-peaks connecting H-3 with H-4, and H-4 with H-6, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C). An HSQC spectrum would definitively link the signals of H-3, H-4, and H-6 to their corresponding carbon signals C-3, C-4, and C-6, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This allows for the assignment of quaternary (non-protonated) carbons. Key expected HMBC correlations would include:
H-3 correlating to C-1, C-2, and C-5.
H-4 correlating to C-2 and C-6.
H-6 correlating to C-2, C-4, and the cyano carbon.
The carboxylic acid proton correlating to C-1 and C-2.
These correlations provide a complete and robust map of the molecular connectivity, confirming the substitution pattern of the cyano, nitro, and carboxylic acid groups on the benzene ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are powerful tools for identifying functional groups and probing intermolecular interactions such as hydrogen bonding.
Each functional group in this compound has characteristic vibrational frequencies that appear as distinct bands in the IR and Raman spectra.
Carboxylic Acid (-COOH): This group is identified by a very strong and sharp carbonyl (C=O) stretching band, typically between 1700 and 1730 cm⁻¹ for the hydrogen-bonded dimer. A very broad and intense O-H stretching band is also characteristic, appearing in the wide range of 2500-3300 cm⁻¹.
Cyano (-C≡N): The nitrile group exhibits a sharp, medium-intensity stretching vibration in a relatively clean region of the spectrum, typically between 2220 and 2240 cm⁻¹. researchgate.netresearchgate.net
Nitro (-NO₂): The nitro group is characterized by two distinct stretching vibrations: a strong asymmetric stretch (νas) between 1500 and 1560 cm⁻¹ and a medium-intensity symmetric stretch (νs) between 1330 and 1370 cm⁻¹. researchgate.net
The key diagnostic vibrational bands are summarized in the following table.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| C=O stretch | 1700 - 1730 | Strong, Sharp | |
| Cyano | C≡N stretch | 2220 - 2240 | Medium, Sharp |
| Nitro | Asymmetric N-O stretch | 1500 - 1560 | Strong |
| Symmetric N-O stretch | 1330 - 1370 | Medium |
In the solid state, benzoic acids, including this compound, typically exist as centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. quora.com This dimerization has a profound effect on the vibrational spectra.
The most notable feature is the O-H stretching vibration of the carboxylic acid. Instead of a sharp band around 3500 cm⁻¹ expected for a free (monomeric) O-H group, hydrogen bonding causes the band to shift to a much lower frequency (centered around 3000 cm⁻¹) and become exceptionally broad, often spanning several hundred wavenumbers. scirp.org This broadening is a hallmark of strong hydrogen bonding in a cyclic dimer arrangement.
Furthermore, the formation of the hydrogen bond weakens the C=O double bond. This results in a shift of the C=O stretching frequency to a lower wavenumber (e.g., 1700-1730 cm⁻¹) compared to the monomeric form (which would be closer to 1760 cm⁻¹). nih.gov The position and shape of these bands in the IR and Raman spectra can therefore provide direct evidence for the presence and nature of hydrogen bonding interactions within the crystal lattice of the compound.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
No published HRMS data for this compound is available.
Fragmentation Pattern Analysis for Structural Confirmation
No mass spectrometry fragmentation data for this compound has been reported.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Elucidation
There is no available literature detailing the single-crystal X-ray diffraction analysis of this compound.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., π-π Stacking, C-H···O Bonds)
Without a determined crystal structure, an analysis of the crystal packing and specific intermolecular interactions for this compound cannot be conducted.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
No UV-Vis absorption spectra for this compound have been found in the reviewed literature.
Computational and Theoretical Investigations of 2 Cyano 5 Nitrobenzoic Acid
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules. For 2-cyano-5-nitrobenzoic acid, these calculations would provide fundamental insights into its behavior. However, specific studies providing the following detailed analyses are not currently available.
Geometry Optimization and Electronic Structure Analysis
A full geometry optimization of this compound using DFT would reveal its most stable three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. This analysis would also yield information about the distribution of electrons within the molecule, highlighting the influence of the electron-withdrawing cyano and nitro groups on the benzoic acid framework. Data regarding the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be critical in understanding its chemical reactivity, but specific values from published research are not available.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical predictions of spectroscopic parameters are invaluable for interpreting experimental data. DFT calculations could simulate the 1H and 13C NMR chemical shifts and the infrared (IR) vibrational frequencies for this compound. Comparing these theoretical spectra with experimental ones would help confirm the molecular structure and assign specific spectral features. At present, there are no published computational studies providing this specific predictive data.
Conformational Analysis and Tautomerism
A computational conformational analysis would explore the potential rotational isomers (conformers) of the carboxylic acid group relative to the aromatic ring and analyze their relative energies. This is particularly important for understanding the molecule's flexibility and preferred shapes. Furthermore, an investigation into potential tautomers, such as those involving the carboxylic acid proton, would clarify the most stable isomeric form under different conditions. No specific research detailing the conformational landscape or tautomeric possibilities for this compound has been found.
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is essential for elucidating the step-by-step pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical transformations.
Transition State Characterization and Activation Energies
For any proposed reaction involving this compound, computational modeling could identify the high-energy transition state structures that connect reactants to products. The calculation of the activation energy, which is the energy barrier that must be overcome for the reaction to occur, is a key piece of information derived from characterizing these transition states. This data is fundamental to understanding reaction rates and feasibility.
Reaction Pathway Elucidation and Selectivity Prediction
By mapping out the potential energy surface for a reaction, quantum chemical calculations can elucidate the most favorable reaction pathway. This involves comparing the energies of different possible intermediates and transition states. Such studies are also crucial for predicting the selectivity of a reaction (e.g., regioselectivity or stereoselectivity) by determining which product is formed preferentially. Currently, there is a lack of published research applying these predictive models to reactions involving this compound.
Molecular Dynamics Simulations for Dynamic Behavior
For instance, studies on substituted benzoic acids, such as 2-chloro-4-nitrobenzoic acid, have utilized MD simulations to investigate their self-association in various solvents. ucl.ac.ukacs.org These simulations model the explicit interactions between the solute molecules and the surrounding solvent molecules, revealing how different functional groups influence dimerization and aggregation. In apolar solvents, benzoic acid derivatives often form hydrogen-bonded dimers. acs.org The presence of substituents like the nitro and cyano groups, with their specific electronic and steric characteristics, would modulate these interactions.
An MD simulation of this compound would typically involve the following steps:
System Setup: A simulation box is created containing one or more molecules of this compound and a defined number of solvent molecules (e.g., water, ethanol, or a nonpolar solvent).
Force Field Application: A force field, such as GAFF (General Amber Force Field), is used to describe the potential energy of the system as a function of the atomic coordinates. ucl.ac.uk This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
Simulation Run: The simulation is run for a specified period, typically nanoseconds to microseconds, by numerically integrating Newton's equations of motion for each atom. This generates a trajectory of atomic positions and velocities over time.
Analysis: The resulting trajectory is analyzed to extract information about the dynamic behavior of the molecule, such as conformational preferences, hydrogen bonding patterns, and interactions with solvent molecules.
Based on simulations of analogous compounds, it can be hypothesized that in solution, this compound would exhibit dynamic behavior characterized by the rotation of the carboxylic acid and nitro groups, as well as potential intermolecular hydrogen bonding between the carboxylic acid moieties to form dimers, particularly in nonpolar solvents. The cyano group would also influence the molecule's electrostatic potential and its interactions with its environment.
Structure-Property Relationship Studies
Structure-property relationship studies for this compound, while not extensively documented for this specific molecule, can be understood through the lens of computational and theoretical analyses of substituted benzoic acids. These studies aim to correlate the structural features of a molecule with its chemical and physical properties.
Electronic Properties and Acidity: The electronic properties of this compound are significantly influenced by the presence of the electron-withdrawing cyano (-CN) and nitro (-NO₂) groups. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in elucidating these effects. nih.govunamur.be
Studies on substituted benzoic acids have shown a strong correlation between the electronic nature of the substituents and the acidity (pKa) of the carboxylic acid group. nih.govunamur.be Both the cyano and nitro groups are strong electron-withdrawing groups, which are expected to increase the acidity of this compound compared to benzoic acid. This is because they stabilize the carboxylate anion formed upon deprotonation through inductive and resonance effects. The positions of these substituents on the benzene (B151609) ring are also crucial in determining the magnitude of this effect.
A theoretical study on the gas-phase acidity of substituted benzoic acids using DFT calculations at the B3LYP/6-311++G(2d,2p) level of theory demonstrated that electron-withdrawing substituents increase acidity. nih.gov The Fukui function, a descriptor of local reactivity, can be used to confirm that the electron-withdrawing nature of the substituents enhances the acidity. nih.gov
The Hammett equation is a well-established tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. chalmers.se The sigma (σ) values for the cyano and nitro groups are positive, indicating their electron-withdrawing nature and their ability to increase the acidity of the benzoic acid moiety.
Vibrational Spectra: Theoretical investigations of the vibrational spectra (infrared and Raman) of related molecules, such as 2-chloro-5-nitrobenzonitrile (B92243), provide insights into the expected spectral features of this compound. researchgate.net Normal coordinate analysis, often performed alongside DFT calculations, allows for the assignment of vibrational modes to specific molecular motions.
For this compound, the vibrational spectrum would be characterized by:
C≡N stretching: A strong band in the region of 2220-2240 cm⁻¹.
NO₂ stretching: Asymmetric and symmetric stretching modes, typically appearing in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
C=O stretching (of the carboxylic acid): A strong band around 1700 cm⁻¹.
O-H stretching (of the carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.
Aromatic C-H and C-C stretching: Multiple bands in the fingerprint region.
The precise positions of these bands would be influenced by the electronic coupling between the substituents and the benzoic acid framework.
Computational Data for a Related Compound:
To illustrate the type of data generated in these studies, the following table presents calculated vibrational frequencies for a structurally similar molecule, 2-chloro-5-nitrobenzonitrile. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
| C≡N stretch | 2240 | 2225 | 2227 |
| NO₂ asymmetric stretch | 1540 | 1535 | 1530 |
| NO₂ symmetric stretch | 1350 | 1345 | 1340 |
| C-Cl stretch | 720 | 715 | 710 |
This data is for 2-chloro-5-nitrobenzonitrile and serves as an illustrative example.
Synthetic Utility and Applications in Complex Organic Synthesis
Role as a Key Intermediate in Multi-Step Synthesis
The strategic placement of reactive groups makes 2-cyano-5-nitrobenzoic acid an important precursor in various multi-step synthetic sequences. The differential reactivity of the carboxyl, cyano, and nitro moieties allows for selective transformations, enabling chemists to build intricate molecular frameworks in a controlled manner.
A primary application of this compound is its role as a precursor to substituted anthranilic acids (2-aminobenzoic acids). The nitro group can be selectively reduced to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This transformation yields 5-amino-2-cyanobenzoic acid, a highly functionalized anthranilic acid derivative.
This conversion is a critical step because the anthranilic acid scaffold is a core structure in a multitude of biologically active molecules and pharmaceutical agents. rsc.orgijpsjournal.com The resulting amino acid derivative can undergo further reactions, such as diazotization or condensation, to create a wide array of more complex structures. Substituted anthranilic acid derivatives are of significant interest for their potential insecticidal efficacy and are key components in the development of new agrochemicals. google.com
Table 1: Transformation to Anthranilic Acid Derivative
| Starting Material | Key Transformation | Product | Significance |
|---|
The derivatives of this compound are instrumental in the synthesis of various heterocyclic systems. Following the reduction of the nitro group to an amine, the resulting substituted anthranilic acid becomes a prime candidate for constructing fused ring systems like quinolines and benzodiazepines.
Quinoline (B57606) Synthesis: The amino and carboxyl groups of the derived anthranilic acid can participate in cyclization reactions with appropriate carbonyl compounds or their equivalents to form the quinoline core, a privileged scaffold in medicinal chemistry.
Benzodiazepine Synthesis: The 1,4-benzodiazepine (B1214927) framework, a core component of many psychoactive drugs, can be synthesized from anthranilic acid derivatives. arkat-usa.orgnih.gov For instance, condensation of the amino derivative with α-amino acids or their equivalents can lead to the formation of the seven-membered diazepine (B8756704) ring. arkat-usa.org The synthesis of ring-substituted benzodiazepines often requires specifically substituted precursors, highlighting the utility of molecules like this compound. google.com
The presence of the cyano group offers an additional point for molecular diversification, allowing for the introduction of other functional groups or the extension of the molecular scaffold.
The structural features of this compound make it an important intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds. evitachem.com The anthranilic acid derivatives produced from it are known pharmacophores used in the rational design of medicinal drugs. ijpsjournal.com For example, N-substituted anthranilic acids have been investigated for their anti-inflammatory properties. uees.edu.ec Furthermore, complex anthranilamide derivatives are the basis for a class of modern insecticides that act on insect ryanodine (B192298) receptors. google.com The ability to synthesize these complex molecules often relies on the availability of versatile, highly functionalized starting materials like this compound.
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse compounds, known as chemical libraries. escholarship.org A central component of this approach is the use of a molecular "scaffold," a core structure onto which various building blocks can be attached.
This compound is an ideal scaffold for combinatorial library synthesis due to its three distinct and chemically addressable functional groups:
Carboxylic Acid Group: This group can be readily converted into amides, esters, or other acyl derivatives by reacting it with a diverse library of amines or alcohols.
Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of sulfonamides or ureas, introducing another vector of diversity.
Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or undergo cycloaddition reactions, providing further opportunities for modification.
By systematically reacting each of these functional sites with different sets of building blocks, a large and structurally diverse library of compounds can be efficiently synthesized. cuny.edu This approach allows for the rapid exploration of chemical space to identify new lead compounds for drug discovery or novel agrochemicals.
Table 2: Potential Diversification Points for Library Synthesis
| Functional Group | Potential Reactions | Resulting Functional Group |
|---|---|---|
| Carboxylic Acid | Amidation, Esterification | Amide, Ester |
| Nitro Group | Reduction, then Acylation/Alkylation | Amine, Amide, Sulfonamide |
Design and Synthesis of Functional Organic Materials
Beyond its applications in life sciences, this compound and its derivatives are explored in the field of materials science. The combination of an aromatic ring with strong electron-withdrawing groups (nitro and cyano) and a hydrogen-bonding group (carboxylic acid) imparts specific electronic and intermolecular-interaction characteristics.
These structural motifs are relevant for the design of:
Polymers: The compound can be used as a monomer for creating polymers with specific properties derived from its functional groups. evitachem.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, forming extended network structures. The nitro and cyano groups can influence the framework's topology and functionality.
The electronic properties of this compound, characterized by the presence of both electron-donating (after reduction of the nitro group) and electron-withdrawing groups on a π-conjugated system, make it a candidate for investigation in functional organic materials for optoelectronic applications. Molecules with similar electronic profiles are often explored for their potential use in devices such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). While specific applications of this compound in this area are not yet widely documented, its structural features suggest it is a plausible candidate for future research in the design of novel materials for optoelectronics.
Use in Polymer Chemistry (as a monomer or modifying agent)
Extensive searches of scientific literature and chemical databases did not yield any specific examples or detailed research findings regarding the use of this compound as a monomer or a modifying agent in polymer chemistry. While related compounds, such as other derivatives of cyanobenzoic acid and nitrobenzoic acid, have found applications in materials science, there is no readily available information to suggest that this compound is utilized in this capacity. For instance, a related compound, 2-chloro-5-nitrobenzoic acid, has been reported to act as a ligand in the formation of coordination polymers. However, this does not directly translate to applications for this compound in conventional polymer synthesis.
Development of Novel Reagents and Catalysts (if applicable)
There is currently no available scientific literature detailing the application of this compound in the development of novel reagents or catalysts. The functional groups present in the molecule, a carboxylic acid, a cyano group, and a nitro group, suggest potential for its use as a precursor or ligand in catalysis. For example, nitroaromatic compounds can be reduced to form amines, which can be further functionalized. Similarly, the carboxylic acid and cyano groups could be involved in coordination to metal centers. However, specific research demonstrating the successful development and application of reagents or catalysts derived from this compound could not be identified in the public domain. The exploration of this compound's potential in catalysis remains an area for future research.
Future Research Directions and Emerging Trends
Exploration of Novel and Greener Synthetic Routes
The traditional synthesis of nitroaromatic compounds often involves harsh conditions and the use of strong acids, leading to environmental and safety concerns. Future research is increasingly directed towards developing more sustainable and efficient synthetic pathways.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers a promising green alternative. Ultrasound can enhance reaction rates and yields in the synthesis and transformation of nitroaromatics. nsf.govnih.govscirp.org For instance, ultrasound-assisted reduction of nitro groups to anilines using novel reducing agents like gallium metal proceeds rapidly under aerobic conditions, simplifying workup procedures. nsf.govingentaconnect.com This methodology could be explored for the selective reduction of the nitro group in 2-Cyano-5-nitrobenzoic acid, providing a greener route to valuable amino-substituted derivatives.
Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for organic synthesis, enabling the formation of aromatic nitriles from C-H bonds under mild, metal-free conditions. researchgate.netresearchgate.net Research into photocatalytic methods could uncover novel ways to synthesize or functionalize the this compound core, potentially reducing reliance on traditional, more hazardous reagents.
Flow Chemistry: Continuous flow technology is particularly advantageous for managing hazardous reactions like nitration. sciencedaily.combioengineer.orgresearchgate.netresearchgate.netewadirect.com By performing reactions in small, continuous streams, flow reactors offer superior heat transfer and control, significantly enhancing safety and reproducibility. nih.govyoutube.comresearchgate.net Developing a continuous flow process for the nitration step in the synthesis of this compound could make its production safer, more scalable, and efficient.
Biocatalysis: The use of enzymes as catalysts offers an environmentally friendly approach to chemical synthesis. nih.gov Engineered enzymes, such as aldoxime dehydratases, have been developed for the scalable synthesis of aromatic nitriles from the corresponding aldoximes under mild conditions, presenting a sustainable alternative to energy-intensive industrial methods like ammoxidation. nih.gov Future work could focus on discovering or engineering enzymes capable of catalyzing the synthesis or specific transformations of this compound, further reducing the environmental footprint of its lifecycle. researchgate.net
Investigation of Advanced Catalytic Applications
The unique electronic and structural features of this compound make it an intriguing candidate as a ligand or building block in advanced catalytic systems.
Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound is an ideal linker for the construction of MOFs. These porous materials have vast potential in catalysis, gas storage, and sensing. MOFs constructed with amide-functionalized linkers have demonstrated high selectivity for sensing nitroaromatic compounds. nih.gov Future research could involve synthesizing MOFs using this compound as a linker. The resulting frameworks, featuring exposed cyano and nitro functionalities within their pores, could be investigated for unique catalytic activities, such as in size-selective reactions or as sensors for specific analytes.
Nanoparticle Catalysis: The functional groups of this compound could be used to stabilize and modify the surface of metallic nanoparticles. The electronic properties of the nitro and cyano groups could influence the catalytic activity of the nanoparticles in various organic transformations. Exploring the use of this compound as a capping agent for gold, palladium, or other catalytically active nanoparticles is a promising avenue for developing novel catalysts with enhanced selectivity and activity.
Deepening Mechanistic Understanding through Advanced Computational Methods
Computational chemistry provides powerful tools to predict reactivity and elucidate complex reaction mechanisms, guiding experimental design and optimization.
Density Functional Theory (DFT) Studies: DFT calculations are invaluable for understanding the mechanisms of reactions involving nitroaromatic compounds, such as nucleophilic aromatic substitution (SNAr). nih.govnih.govresearchgate.netsemanticscholar.org Given the electron-deficient nature of the aromatic ring in this compound, it is highly susceptible to nucleophilic attack. DFT studies can model the transition states and intermediates of SNAr reactions on this substrate, predicting regioselectivity and reaction barriers. researchgate.net This theoretical insight can help in designing reactions to selectively replace the nitro group or other substituents.
Expansion of Synthetic Scope to More Complex Derivatives
The functional groups of this compound serve as versatile handles for constructing more elaborate and potentially bioactive molecules.
Heterocycle Synthesis: The cyano and nitro groups are precursors to a wide range of other functionalities. For example, the cyano group can be readily converted into amides, amines, or carboxylic acids, while the nitro group can be reduced to an amine. These transformations open pathways to a variety of heterocyclic compounds. mdpi.comnih.govguilan.ac.ir For instance, the derived 2-amino-5-cyanobenzoic acid could be a key intermediate in multicomponent reactions to build complex heterocyclic scaffolds, which are prevalent in medicinal chemistry. chebanov.org
Derivatization for Medicinal Chemistry: Substituted benzoic acids are common fragments in drug molecules. The specific substitution pattern of this compound provides a unique starting point for creating libraries of compounds for biological screening. The nitro group can be a target for bioreductive activation, a strategy used in developing hypoxia-selective drugs. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups to modulate pharmacological properties.
Integration into Automated Synthesis Platforms
The convergence of robotics, flow chemistry, and artificial intelligence is revolutionizing chemical synthesis, enabling rapid reaction optimization and discovery of new molecules.
Automated Flow Synthesis: For potentially hazardous reactions, such as those involving nitration or the use of toxic cyanating agents, automated flow platforms offer a much safer and more efficient alternative to batch processing. sciencedaily.comresearchgate.netsyrris.com These systems allow for precise control over reaction parameters, in-line analysis, and automated workup, accelerating the synthesis of this compound and its derivatives. syrris.com The development of an automated flow process would be a significant step towards its safer and more sustainable industrial production. bioengineer.org
AI and Machine Learning for Optimization: Artificial intelligence and machine learning algorithms can dramatically accelerate the optimization of reaction conditions. revvitysignals.comtechnologynetworks.commdpi.comresearchgate.netchemcopilot.com By analyzing data from a set of initial experiments, these algorithms can predict the optimal parameters (e.g., temperature, catalyst, solvent) to maximize yield and selectivity, minimizing the number of experiments required. technologynetworks.comchemcopilot.com Applying these techniques to the synthesis and derivatization of this compound could lead to the rapid discovery of highly efficient and robust chemical processes.
Robotics in High-Throughput Screening: Robotic platforms are essential for high-throughput screening (HTS) of catalysts and reaction conditions. patsnap.comnih.govufl.eduresearchgate.netresearchgate.net When exploring new catalytic applications for this compound derivatives (e.g., in MOFs or as ligands), robotic systems can prepare and test hundreds or thousands of variations in parallel. This high-throughput approach significantly accelerates the discovery of novel catalysts and materials based on this versatile chemical scaffold. patsnap.com
Q & A
Q. What synthetic routes are commonly employed for 2-cyano-5-nitrobenzoic acid, and how is purity validated?
Methodological Answer:
- Synthesis Strategy : Begin with a benzoic acid derivative (e.g., 2-chlorobenzoic acid). Introduce the nitro group via nitration under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration). Replace the chloro group with cyano using a nucleophilic substitution (e.g., KCN/CuCN in DMF at 80–100°C) .
- Purification : Recrystallize from ethanol/water mixtures. Monitor by TLC (silica gel, eluent: ethyl acetate/hexane 3:7).
- Purity Validation :
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups:
- ¹H/¹³C NMR :
- ¹H : Aromatic protons adjacent to electron-withdrawing groups (nitro/cyano) show downfield shifts (δ 8.5–9.0 ppm).
- ¹³C : Carboxylic acid carbon at ~170 ppm; cyano carbon at ~115 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 208 (C₈H₄N₂O₄) with fragmentation patterns confirming nitro and cyano groups .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .
- Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation. Avoid proximity to oxidizers (e.g., peroxides) .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite). Dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in nitration and cyano substitution of benzoic acid derivatives?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces. Nitro groups preferentially occupy positions with highest electron deficiency (e.g., meta to COOH in benzoic acid).
- Transition State Analysis : Compare activation energies for nitration at positions 3, 4, and 5. Cyano substitution favors para positions due to steric hindrance at ortho .
- Validation : Cross-check predicted regioselectivity with experimental HPLC yields (e.g., 75% para-substitution in nitration of 2-cyanobenzoic acid) .
Q. How do SHELX programs resolve crystallographic data discrepancies in this compound structures?
Methodological Answer:
Q. What experimental strategies mitigate nitro group instability during functionalization?
Methodological Answer:
- Reaction Conditions :
- Avoid strong bases (e.g., NaOH) that may hydrolyze nitro to amine. Use mild bases (e.g., NaHCO₃) for pH control.
- Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation side reactions.
- Stabilization : Add radical scavengers (e.g., BHT) during photochemical steps .
- Monitoring : Track nitro group integrity via in-situ IR (loss of ~1530 cm⁻¹ peak indicates decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
